molecular formula C11H13N3O5 B3011803 2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]acetic acid CAS No. 347308-92-3

2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]acetic acid

Cat. No. B3011803
CAS RN: 347308-92-3
M. Wt: 267.241
InChI Key: LDXZNCISVOUHSI-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains functional groups such as a carboxylic acid and a methoxy group . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure, which isn’t fully detailed in the name.


Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps and various types of chemical reactions . For instance, the creation of an ester (which your compound appears to contain) can be achieved through esterification, a reaction between a carboxylic acid and an alcohol .


Molecular Structure Analysis

The exact molecular structure of this compound would depend on the specific arrangement and bonding of its atoms. Unfortunately, without more information or a specific diagram, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the carboxylic acid group could participate in reactions like esterification or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These can include things like melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action refers to how a compound interacts with other substances or systems. In the context of biochemistry or pharmacology, this could refer to how a drug interacts with the body. Without more specific information about the intended use or context of this compound, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many organic compounds are flammable, and some can be harmful or irritating to the skin or eyes .

Future Directions

The future directions for research or application of a compound would depend on its properties and potential uses. This could involve exploring new synthesis methods, investigating potential applications, or studying the compound’s behavior under different conditions .

properties

IUPAC Name

2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c1-18-9-4-7(5-13-14-11(12)17)2-3-8(9)19-6-10(15)16/h2-5H,6H2,1H3,(H,15,16)(H3,12,14,17)/b13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXZNCISVOUHSI-WLRTZDKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)N)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.